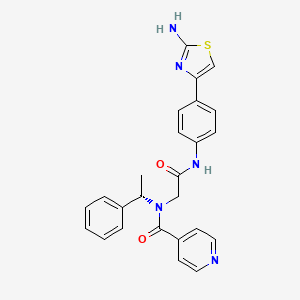
Bils-179BS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bils-179BS is a synthetic compound known for its antiviral properties, particularly against herpes simplex virus. It is a phenyl thiazole derivative that has shown significant potential in inhibiting viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bils-179BS involves multiple steps:
N-Alkylation: N-(tert-butoxycarbonyl)glycine is alkylated with benzyl bromide using sodium hydride in tetrahydrofuran to produce N-benzyl-N-(tert-butoxycarbonyl)glycine.
Condensation: This intermediate is then condensed with 4-aminoacetophenone using isobutyl chloroformate and triethylamine in dichloromethane to yield the corresponding glycinamide.
Cyclization: The glycinamide undergoes cyclization with thiourea in the presence of iodine in refluxing isopropanol to form N-benzyl-glycinamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
Types of Reactions
Bils-179BS undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring, to produce various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Bils-179BS has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study thiazole derivatives and their reactivity.
Biology: this compound is investigated for its antiviral properties, particularly against herpes simplex virus.
Medicine: Its potential as an antiviral agent makes it a candidate for developing new therapeutic drugs.
作用機序
Bils-179BS exerts its antiviral effects by inhibiting viral DNA polymerase. It competes for the pyrophosphate binding site on the enzyme, preventing the replication of viral DNA. This inhibition disrupts the viral life cycle, reducing the spread of the virus .
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral drug that also targets viral DNA polymerase but has a different chemical structure.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
Bils-179BS is unique due to its specific structure, which allows it to inhibit viral DNA polymerase effectively. Its phenyl thiazole core differentiates it from other antiviral agents, providing a distinct mechanism of action and potentially fewer side effects .
特性
CAS番号 |
193346-73-5 |
|---|---|
分子式 |
C25H23N5O2S |
分子量 |
457.5 g/mol |
IUPAC名 |
N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-[(1S)-1-phenylethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17(18-5-3-2-4-6-18)30(24(32)20-11-13-27-14-12-20)15-23(31)28-21-9-7-19(8-10-21)22-16-33-25(26)29-22/h2-14,16-17H,15H2,1H3,(H2,26,29)(H,28,31)/t17-/m0/s1 |
InChIキー |
ADBGTTMOQLVHOF-KRWDZBQOSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4 |
正規SMILES |
CC(C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


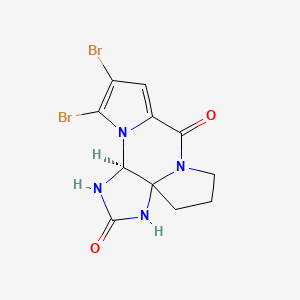
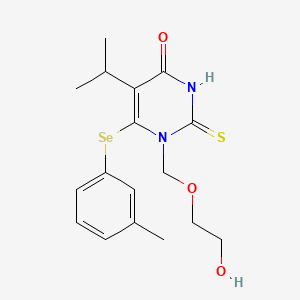
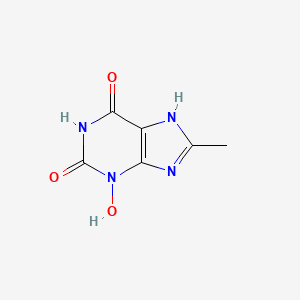
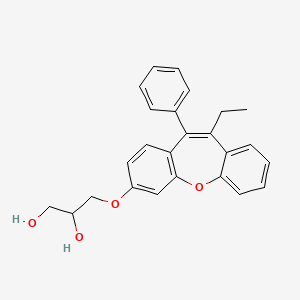
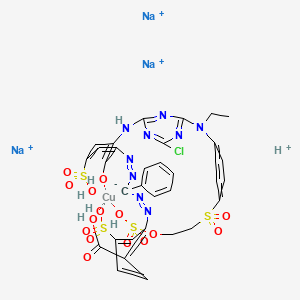
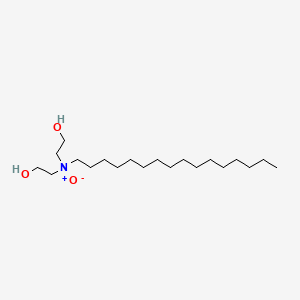
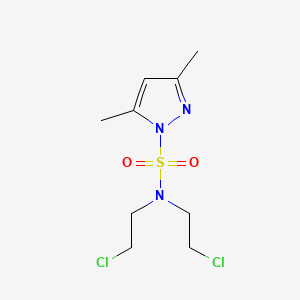
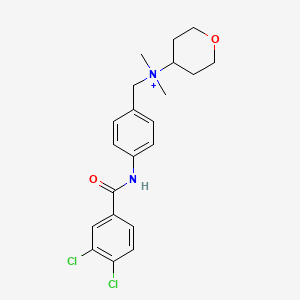
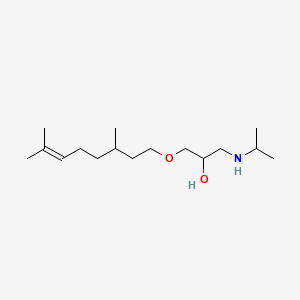
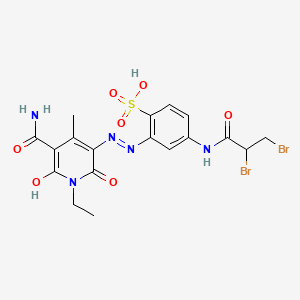
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
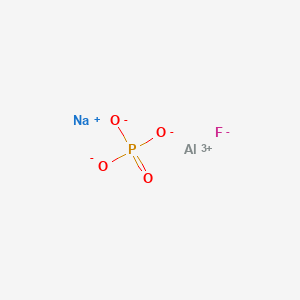
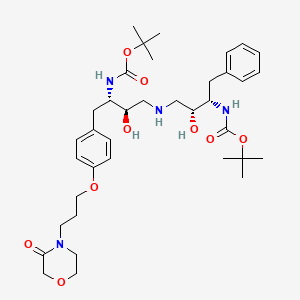
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
